molecular formula C13H12Cl2N2O B6352769 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1152960-82-1

5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6352769
CAS No.: 1152960-82-1
M. Wt: 283.15 g/mol
InChI Key: VFTNFQNPLZQTJX-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the pyrazole ring, as well as a propyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3-chlorophenyl-3-propyl-1,3-diketone.

    Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH)

Major Products Formed

    Oxidation: 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid

    Reduction: 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The chlorine atoms and the pyrazole ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
  • 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
  • 5-Chloro-1-(3-chlorophenyl)-3-butyl-1H-pyrazole-4-carbaldehyde

Uniqueness

The uniqueness of 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to different interactions with molecular targets.

Properties

IUPAC Name

5-chloro-1-(3-chlorophenyl)-3-propylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-2-4-12-11(8-18)13(15)17(16-12)10-6-3-5-9(14)7-10/h3,5-8H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTNFQNPLZQTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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